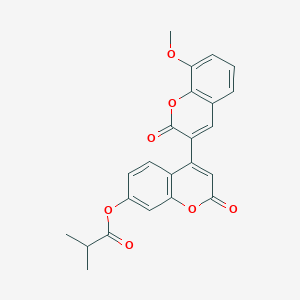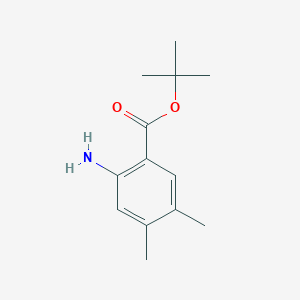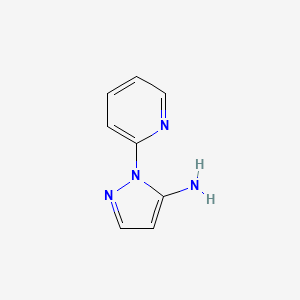
4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photopolymerization and Photophysical Properties
Research on compounds with chromophore groups, similar to the one , has been pivotal in understanding and enhancing photopolymerization processes. For instance, Guillaneuf et al. (2010) discuss the use of a new alkoxyamine with a chromophore group for nitroxide-mediated photopolymerization, highlighting the compound's decomposition under UV irradiation to generate radicals necessary for the polymerization process (Guillaneuf et al., 2010). This demonstrates the compound's potential in initiating polymerization reactions, essential for creating polymers with specific properties.
Synthesis of Functionalized Compounds
The compound's structure lends itself to the synthesis of functionalized materials. Iesce et al. (1995) describe a method for synthesizing functionalized methyl cis-4-oxoalk-2-enoates through a one-pot procedure, showcasing the wide applicability and good yield of the process (Iesce et al., 1995). Such methodologies underscore the utility of the compound in organic synthesis, enabling the creation of materials with specific functions and properties.
Non-Linear Optical Materials
Compounds bearing resemblance to "4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate" have also been explored for their non-linear optical (NLO) properties. Sajan et al. (2005) conducted vibrational spectral studies on methyl 3-(4-methoxyphenyl)prop-2-enoate, revealing its potential as a new class of non-linear optic crystal due to significant NLO efficiency (Sajan et al., 2005). This research highlights the importance of such compounds in developing materials for optical applications, including telecommunications and information processing.
Antifungal Agents and Natural Product Synthesis
The versatility of the compound extends to the synthesis of natural products and antifungal agents. Basavaiah et al. (1998) developed a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones, demonstrating the application of this approach in creating compounds like the methyl ether of bonducellin and antifungal agents (Basavaiah & Bakthadoss, 1998). This underscores the compound's role in medicinal chemistry, particularly in developing new therapeutic agents.
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-12(2)22(25)28-14-7-8-15-16(11-20(24)29-19(15)10-14)17-9-13-5-4-6-18(27-3)21(13)30-23(17)26/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJGUUEFMCNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2875859.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)
![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)
![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)



![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)
![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)
